

The Discovery and History of Oxypeucedanin Hydrate: A Technical Guide

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Compound of Interest

Compound Name: *Oxypeucedanin Hydrate*

Cat. No.: *B192036*

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Abstract

Oxypeucedanin hydrate, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of **oxypeucedanin hydrate**. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's origins in traditional medicine, its isolation and characterization, and its mechanisms of action, with a focus on its anti-inflammatory and anticancer activities. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are provided to facilitate a deeper understanding and further research into this promising bioactive molecule.

Introduction and Historical Context

Oxypeucedanin hydrate is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its history is deeply rooted in traditional medicine, as it is a constituent of numerous plants long used for their therapeutic properties, particularly within the Apiaceae (parsley) and Rutaceae (citrus) families. The compound has been isolated from various species of the genus *Angelica*, which have a rich history in traditional Chinese, Japanese, and Korean medicine for treating ailments such as inflammation, pain, and infections.

While a singular, definitive first report of the isolation of **oxypeucedanin hydrate** is not readily apparent in the historical literature, its scientific discovery is intrinsically linked to the broader phytochemical investigation of these medicinal plants throughout the 20th century. Early research focused on the isolation and structural elucidation of various coumarins from these botanicals. The identification of oxypeucedanin and its hydrated form was a result of these systematic studies aimed at understanding the chemical basis of the plants' therapeutic effects.

Physicochemical and Spectroscopic Data

The structural characterization of **oxypeucedanin hydrate** has been accomplished through various spectroscopic and analytical techniques. Below is a summary of its key physicochemical and spectroscopic properties.

Property	Value
Molecular Formula	C ₁₆ H ₁₆ O ₆
Molecular Weight	304.29 g/mol
CAS Number	2643-85-8
Appearance	Colorless to pale yellow solid
Melting Point	187-188 °C
Solubility	Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.
UV/Vis (λ _{max})	222, 251, 260, 269, 310 nm
¹ H NMR (CDCl ₃)	δ 6.26 (d, J=9.6 Hz, H-3), 7.69 (d, J=9.6 Hz, H-4), 7.61 (s, H-5), 7.18 (s, H-8), 4.63 (d, J=5.2 Hz, H-1'), 3.79 (m, H-2'), 1.35 (s, 3H, CH ₃), 1.29 (s, 3H, CH ₃)
¹³ C NMR (CDCl ₃)	δ 161.4 (C-2), 112.8 (C-3), 144.7 (C-4), 148.9 (C-5), 114.6 (C-6), 143.5 (C-7), 98.1 (C-8), 158.3 (C-9), 107.5 (C-10), 72.4 (C-1'), 77.2 (C-2'), 71.9 (C-3'), 25.9 (CH ₃), 24.5 (CH ₃)

Isolation and Purification

Oxypeucedanin hydrate is typically isolated from the roots of various Angelica species, such as Angelica dahurica. The general workflow for its isolation and purification involves solvent extraction followed by chromatographic separation.

Experimental Workflow: Isolation and Purification



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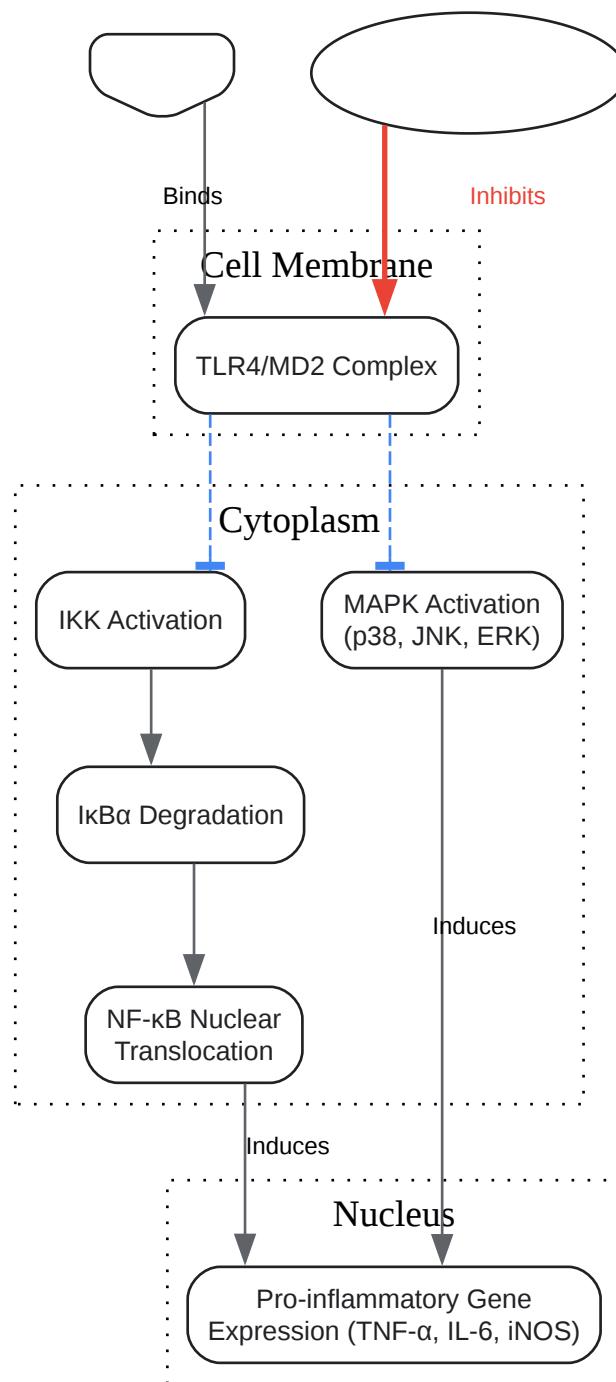
Caption: General workflow for the isolation of **oxypeucedanin hydrate**.

Biological Activities and Mechanisms of Action

Oxypeucedanin hydrate exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

Oxypeucedanin hydrate has demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it has been shown to interfere with the binding of lipopolysaccharide (LPS) to the TLR4-MD2 complex, thereby preventing the downstream activation of nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and various interleukins.

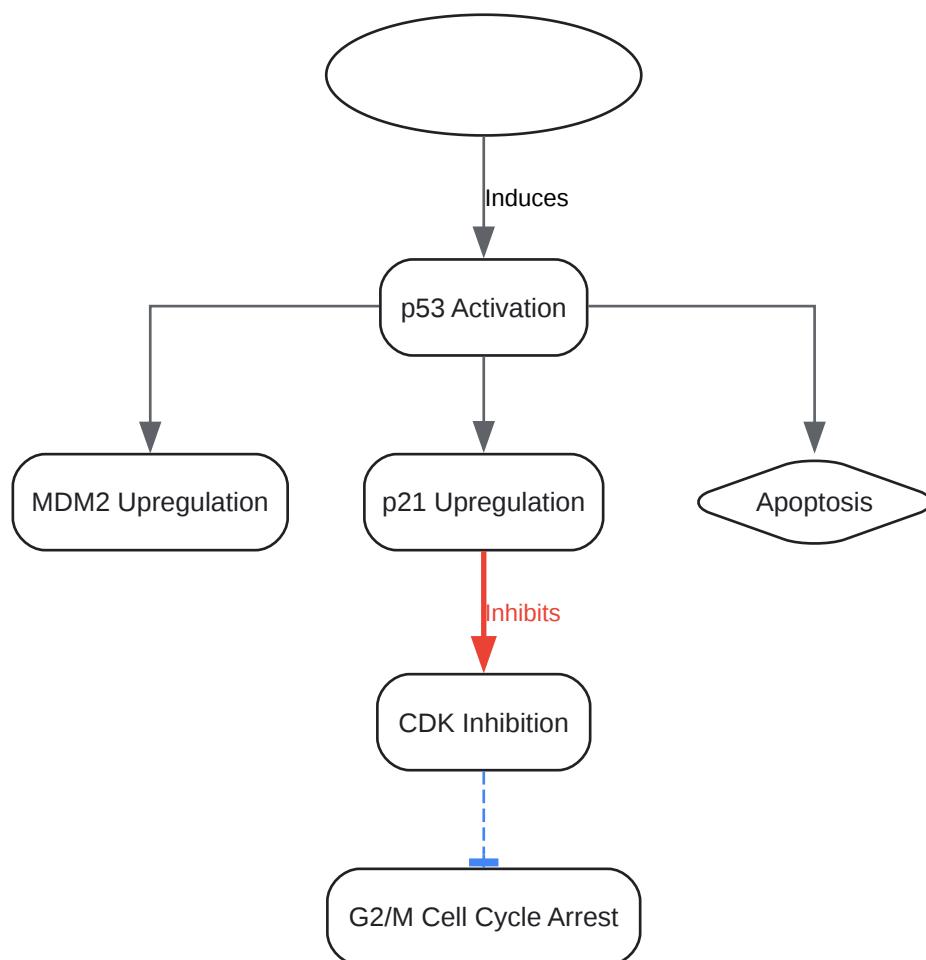


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Caption: Inhibition of the TLR4/NF-κB/MAPK signaling pathway.

Anticancer Activity

Oxypeucedanin hydrate has also been shown to possess significant anticancer properties against various cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis. This is, in part, mediated through the p53 signaling pathway. Activation of p53 can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest, and MDM2, which is involved in a feedback loop with p53.



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Caption: p53-mediated anticancer signaling pathway.

Quantitative Biological Data

The biological activities of **oxypeucedanin hydrate** have been quantified in various in vitro studies. The following table summarizes some of the reported half-maximal inhibitory concentration (IC_{50}) and half-maximal effective concentration (EC_{50}) values.

Biological Activity	Cell Line/Assay	IC ₅₀ / EC ₅₀ Value (µM)	Reference
Anticancer	SK-Hep-1 (Liver Cancer)	32.4	[1]
MDA-MB-231 (Breast Cancer)	50.8	[1]	
A549 (Lung Cancer)	46.3	[1]	
SNU638 (Stomach Cancer)	50.4	[1]	
L5178Y (Murine Lymphoma)	41.96	[2]	
MK-1 (Gastric Cancer)	47.2 (EC ₅₀ , µg/ml)	[2]	
HeLa (Cervical Cancer)	80.3 (EC ₅₀ , µg/ml)	[2]	
B16/F10 (Murine Melanoma)	42.0 (EC ₅₀ , µg/ml)	[2]	
CYP3A4 Inhibition	in vitro assay	26.36	[3]

Detailed Experimental Protocol: Anti-inflammatory Assay

This section provides a detailed protocol for assessing the anti-inflammatory activity of **oxypeucedanin hydrate** by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials and Reagents

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from *E. coli*
- **Oxypeucedanin hydrate**
- Dimethyl sulfoxide (DMSO)
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well cell culture plates
- Microplate reader

Cell Culture and Treatment

- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Seed the cells into 96-well plates at a density of 5×10^4 cells/well and allow them to adhere for 24 hours.
- Prepare stock solutions of **oxypeucedanin hydrate** in DMSO.
- Pre-treat the cells with various concentrations of **oxypeucedanin hydrate** (e.g., 1, 5, 10, 25, 50 μ M) for 1 hour. A vehicle control (DMSO) should be included.
- Stimulate the cells with LPS (1 μ g/mL) for 24 hours to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) should be included.

Nitric Oxide (NO) Measurement (Griess Assay)

- After the 24-hour incubation, collect 100 μ L of the cell culture supernatant from each well.
- Add 100 μ L of Griess reagent to each 100 μ L of supernatant in a new 96-well plate.

- Incubate the plate at room temperature for 10 minutes, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
- Calculate the percentage of NO inhibition for each concentration of **oxypeucedanin hydrate** compared to the LPS-only control.

Conclusion and Future Directions

Oxypeucedanin hydrate has emerged from its origins in traditional medicine as a promising natural product with well-defined anti-inflammatory and anticancer properties. Its ability to modulate key signaling pathways, such as TLR4/NF- κ B/MAPK and p53, provides a strong rationale for its further investigation as a potential therapeutic agent. The data and protocols presented in this guide offer a foundation for researchers to build upon.

Future research should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of **oxypeucedanin hydrate**. Further exploration of its effects on other signaling pathways and its potential synergistic effects with existing drugs could also open up new avenues for its clinical application. The rich history and potent biological activities of **oxypeucedanin hydrate** make it a compelling candidate for continued drug discovery and development efforts.

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